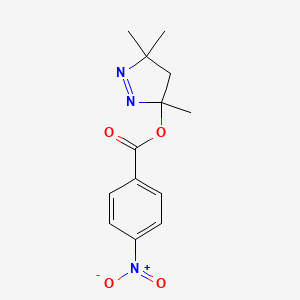
3,4-Diamino-6-ethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-6-ethoxypyridine: is an organic compound with the molecular formula C7H11N3O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two amino groups at positions 3 and 4, and an ethoxy group at position 6 on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-6-ethoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Ethoxylation: The ethoxy group is introduced at position 6 through an etherification reaction, often using ethanol and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include ammonia, ethanol, and catalysts such as palladium or platinum.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4-Diamino-6-ethoxypyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Diamino-6-ethoxypyridine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for chemical reactions.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Diamino-6-ethoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The amino groups at positions 3 and 4, as well as the ethoxy group at position 6, play a crucial role in these interactions. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to changes in their activity and function.
Comparación Con Compuestos Similares
3,4-Diaminopyridine: Lacks the ethoxy group at position 6.
6-Ethoxypyridine: Lacks the amino groups at positions 3 and 4.
3,4-Diamino-6-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 3,4-Diamino-6-ethoxypyridine is unique due to the presence of both amino groups and an ethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
6-ethoxypyridine-3,4-diamine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2,9H2,1H3,(H2,8,10) |
Clave InChI |
XCWBTZWOBAEOAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C(=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)





![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)



